(Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide
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Overview
Description
(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine activities . The unique structure of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide typically involves the condensation of o-phenylenediamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . Industrial production methods often utilize catalytic redox cycling based on (Ce (IV)/Ce (III))/H2O2 redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines/2-thiol with a variety of aromatic aldehydes .
Chemical Reactions Analysis
(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, sulfuric acid, and cerium (IV) sulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide with bromine can lead to the formation of brominated derivatives .
Scientific Research Applications
(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . The compound’s ability to bind to DNA and RNA also plays a crucial role in its biological activity . Additionally, it can modulate the activity of GABA receptors, leading to a calming effect on the central nervous system .
Comparison with Similar Compounds
(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide is unique compared to other benzimidazole derivatives due to its specific structural features. Similar compounds include pyrimido[1,2-a]benzimidazoles and 2-phenylbenzimidazoles . These compounds share some pharmacological properties with (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide but differ in their specific biological activities and applications .
Properties
IUPAC Name |
N'-benzyl-N-[(Z)-1-(4-methylphenyl)sulfonyl-2-phenylethenyl]benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2S/c1-23-17-19-27(20-18-23)34(32,33)28(21-24-11-5-2-6-12-24)31-29(26-15-9-4-10-16-26)30-22-25-13-7-3-8-14-25/h2-21H,22H2,1H3,(H,30,31)/b28-21- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGKMTRAZUFPBO-HFTWOUSFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)NC(=NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC=C2)/NC(=NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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